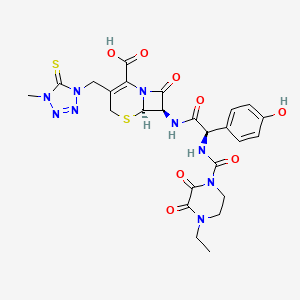
5-脱硫酰-5-硫代头孢哌酮
描述
5-Desthiolyl-5-thioxo Cefoperazone is a Cefoperazone impurity . It has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.67 .
Molecular Structure Analysis
The molecular structure of 5-Desthiolyl-5-thioxo Cefoperazone is complex, with a molecular formula of C25H27N9O8S2 . It includes various functional groups, such as thioxo, tetrazole, and piperazinyl .Physical and Chemical Properties Analysis
5-Desthiolyl-5-thioxo Cefoperazone has a predicted density of 1.77±0.1 g/cm3 and a predicted pKa of 2.62±0.50 .科学研究应用
类似戒酒硫样反应和抗生素代谢
具有特定侧链的头孢菌素(如头孢哌酮)已被研究其在饮酒者中诱发类似戒酒硫样反应的潜力。这种反应是由于血液中乙醛水平升高,这是抗生素侧链的活性代谢物使肝醛脱氢酶失活的结果。这些发现对于了解头孢菌素超越其抗菌特性的生化相互作用和潜在治疗应用具有重要意义 (Kitson,1987)。
体外抗菌活性
研究还集中在头孢哌酮的体外抗菌活性上,特别是与舒巴坦联合使用时。这些研究强调了头孢哌酮与舒巴坦联合使用时对革兰氏阴性杆菌(包括不动杆菌属和一些假单胞菌属)的增强谱。该组合的有效性归因于舒巴坦抑制β-内酰胺酶的能力,从而增加了头孢哌酮的抗菌谱和临床疗效 (Jones 等人,1985)。
化学反应性和生物活性
已经探索了含硫化合物的反应性和生物活性,例如与头孢哌酮的硫代结构相关的化合物。这些化合物因其在医药、药理和生物领域的应用而受到关注。Makki、Abdel-Rahman 和 Alharbi (2019) 的综述概述了此类含硫化合物的合成、反应性和潜在治疗应用,强调了它们在药物开发和生物活性系统中的重要性 (Makki 等人,2019)。
作用机制
Target of Action
5-Desthiolyl-5-thioxo Cefoperazone is a derivative of Cefoperazone , a broad-spectrum cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefoperazone .
Mode of Action
Like all beta-lactam antibiotics, 5-Desthiolyl-5-thioxo Cefoperazone binds to the PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of cell wall synthesis weakens the bacterial cell wall, leading to osmotic instability and ultimately, cell death .
Biochemical Pathways
Cefoperazone interferes with the final stage of bacterial cell wall synthesis, disrupting the cross-linking of peptidoglycan chains, which are a major component of the cell wall of bacteria . This leads to cell lysis and death .
Result of Action
The result of the action of 5-Desthiolyl-5-thioxo Cefoperazone is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of bacteria, including those causing respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia .
生化分析
Biochemical Properties
5-Desthiolyl-5-thioxo Cefoperazone plays a significant role in biochemical reactions, particularly as an impurity in cefoperazone. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its sulfur-containing groups, which can form disulfide bonds with cysteine residues in proteins. This interaction can lead to the modification of protein structure and function .
Cellular Effects
The effects of 5-Desthiolyl-5-thioxo Cefoperazone on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds with cysteine residues in proteins can lead to changes in protein activity, which in turn affects cellular processes. For example, it can inhibit or activate enzymes involved in critical metabolic pathways, leading to altered cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Desthiolyl-5-thioxo Cefoperazone exerts its effects through binding interactions with biomolecules. The compound’s sulfur-containing groups can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the modified proteins may act as transcription factors or other regulatory molecules .
Dosage Effects in Animal Models
The effects of 5-Desthiolyl-5-thioxo Cefoperazone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For example, high doses of the compound can cause oxidative stress and damage to cellular components, leading to cell death .
Metabolic Pathways
5-Desthiolyl-5-thioxo Cefoperazone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. The compound’s sulfur-containing groups can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Desthiolyl-5-thioxo Cefoperazone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, its binding to proteins can affect its localization and distribution within cells .
Subcellular Localization
5-Desthiolyl-5-thioxo Cefoperazone is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound’s sulfur-containing groups can be modified by enzymes, leading to its targeting to specific organelles such as the mitochondria or endoplasmic reticulum. These modifications can affect the compound’s activity and function within cells .
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-31-8-9-32(21(39)20(31)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(11-44-22(16)34)10-33-25(43)30(2)28-29-33/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKWYRNERXMLTN-XCGNWRKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CN5C(=S)N(N=N5)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N9O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747577 | |
| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711598-76-4 | |
| Record name | 5-Desthiolyl-5-thioxo cefoperazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711598764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-{[(2R)-2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino}-3-[(4-methyl-5-sulfanylidene-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DESTHIOLYL-5-THIOXO CEFOPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN35C7MDY7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


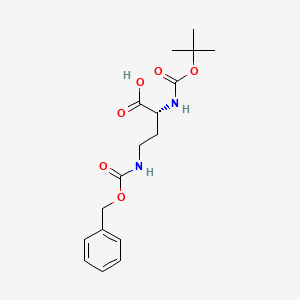
methane](/img/structure/B3151300.png)
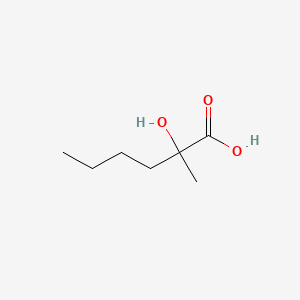

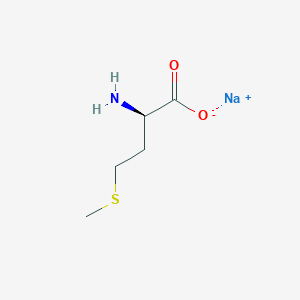
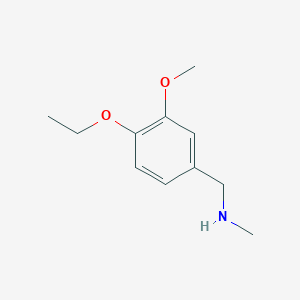
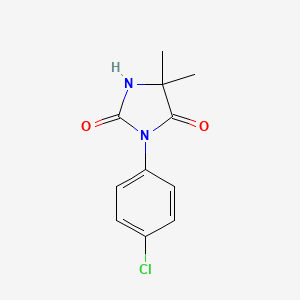
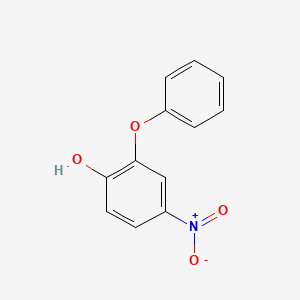
![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)
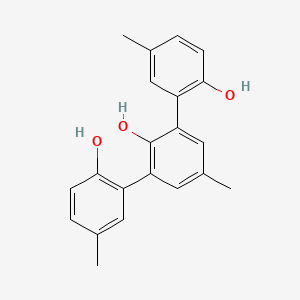
![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)
